molecular formula C16H26ClNO3 B5022648 N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine

Cat. No.: B5022648
M. Wt: 315.83 g/mol
InChI Key: KGAHMDUPDFJXBR-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a chloro-ethylphenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. One common approach is to start with the chlorination of 3-ethylphenol to obtain 4-chloro-3-ethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethyl ether to yield 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 3-methoxypropan-1-amine under suitable conditions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The chloro-ethylphenoxy group may interact with hydrophobic pockets in proteins, while the ethoxyethyl chain and methoxypropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanaminium
  • N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-1-butanamine

Uniqueness

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific structural features, such as the presence of a methoxypropanamine moiety. This distinguishes it from similar compounds and may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO3/c1-3-14-13-15(5-6-16(14)17)21-12-11-20-10-8-18-7-4-9-19-2/h5-6,13,18H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAHMDUPDFJXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCNCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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